

Comparative Analysis of Analytical Methods for Rivaroxaban Quantification

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Compound of Interest

Compound Name: Rivaroxaban diol

Cat. No.: B565196

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Disclaimer: This guide provides a comparative summary of analytical methods for the quantification of Rivaroxaban. Despite the initial topic request for "**Rivaroxaban diol**," a comprehensive search of scientific literature did not yield specific inter-laboratory comparison studies for this metabolite. The following data has been compiled from individual studies on Rivaroxaban and does not represent a direct, head-to-head inter-laboratory comparison. The performance characteristics reported are from the respective individual laboratory validations.

This guide is intended for researchers, scientists, and drug development professionals to provide an objective comparison of various analytical methods used for the quantification of Rivaroxaban in biological matrices and pharmaceutical dosage forms. The data presented is based on published experimental findings.

Data Presentation

The quantitative performance of different analytical methods for Rivaroxaban is summarized in the tables below. The primary techniques covered are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Table 1: Performance Characteristics of LC-MS/MS Methods for Rivaroxaban Quantification in Human Plasma

Method	Linearity Range (ng/mL)	Accuracy (%)	Precision (%RSD)	LLOQ (ng/mL)	Recovery (%)
UPLC-MS/MS[1]	0.5 - 400	Within $\pm 15\%$ of nominal	< 15%	0.5	Not Reported
LC-MS/MS	0.5 - 609.3	87.5 - 112.6	0.7 - 10.9	0.5	69.7
LC-MS/MS[2]	1 - 600	Not Reported	Not Reported	1	Not Reported
HPLC-MS/MS[3]	2.00 - 500.93	>85 - <115	≤ 15	2.00	Not Reported
HPLC-MS/MS[4]	2 - 500	Within $100 \pm 15\%$	< 15%	4 pg on column	95.2 - 101.0

Table 2: Performance Characteristics of HPLC-UV Methods for Rivaroxaban Quantification

Method	Matrix	Linearity Range ($\mu\text{g/mL}$)	Accuracy (% Recovery)	Precision (%RSD)	LOD ($\mu\text{g/mL}$)	LOQ ($\mu\text{g/mL}$)
RP-HPLC[5]	Bulk Drug & Tablets	5 - 30	98 - 102	< 2	0.1242	0.3776
RP-HPLC[6]	Tablets	0.005 - 40.0	Not Reported	Not Reported	Not Reported	Not Reported
RP-HPLC[7]	Bulk Drug & Tablets	5 - 50	98.84	< 2	0.054	0.164
RP-HPLC[8]	Bulk Drug	5 - 30	Not Reported	Not Reported	0.439	1.331

Experimental Protocols

Below is a detailed methodology for a representative LC-MS/MS method for the estimation of Rivaroxaban in human plasma, based on a published study.

1. Sample Preparation (Liquid-Liquid Extraction)

- To 200 μ L of human plasma in a pre-labeled tube, add 25 μ L of internal standard (Rivaroxaban D4).
- Add 2.5 mL of the extraction solvent (a mixture of ethyl acetate and n-hexane).
- Vortex the mixture for 10 minutes.
- Centrifuge the samples at 4000 rpm for 5 minutes at 20°C.
- Transfer the supernatant to a clean tube and evaporate to dryness at 40°C.
- Reconstitute the residue with 200 μ L of the mobile phase.

2. Chromatographic Conditions

- HPLC System: A suitable LC system capable of delivering a precise and accurate flow.
- Column: C8 column.
- Mobile Phase: Isocratic elution with a suitable mobile phase.
- Flow Rate: 1.0 mL/min.
- Injection Volume: Not specified.
- Total Run Time: 3.5 minutes.

3. Mass Spectrometric Conditions

- Mass Spectrometer: API 4000 LC-MS/MS.
- Ionization Mode: Positive Atmospheric Pressure Chemical Ionization (APCI).
- Multiple Reaction Monitoring (MRM) Transitions:
 - Rivaroxaban: m/z 436.20 \rightarrow 144.80[3]

- Rivaroxaban D4 (IS): m/z 440.20 \rightarrow 144.70[3]

4. Validation Parameters

The method was validated for selectivity, sensitivity, linearity, precision, accuracy, recovery, and stability according to FDA guidelines.

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the quantification of Rivaroxaban in plasma using LC-MS/MS.



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- To cite this document: BenchChem. [Comparative Analysis of Analytical Methods for Rivaroxaban Quantification]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b565196#inter-laboratory-comparison-of-rivaroxaban-diol-analytical-methods]

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